molecular formula C15H25N3O B1425698 2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline CAS No. 1275399-93-3

2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline

Cat. No. B1425698
M. Wt: 263.38 g/mol
InChI Key: LPRRRKQDHRUJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline” is a chemical compound with the CAS Number: 1275399-93-3 . It has a molecular weight of 263.38 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-ethoxy-4-(3,3,4-trimethyl-1-piperazinyl)phenylamine . The InChI code for this compound is 1S/C15H25N3O/c1-5-19-14-10-12(6-7-13(14)16)18-9-8-17(4)15(2,3)11-18/h6-7,10H,5,8-9,11,16H2,1-4H3 .

Scientific Research Applications

Synthesis and Biological Activity

  • Optimization in Kinase Inhibitors : A study reported the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity, highlighting the role of trisubstituted anilines, including compounds similar to 2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline, in enhancing inhibition of Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).

Chemical Reactions and Synthesis

  • Reactivity with Hydrazoic Acid : Research on the reaction of ethoxyacetylene with hydrazoic acid revealed the formation of diazido-ethane compounds, demonstrating the reactivity of ethoxy-substituted compounds in specific chemical reactions (Sinnema & Arens, 2010).
  • Synthesis of Antimicrobial Agents : A study on the facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, including compounds with ethoxy groups, indicated their potential applications in biological imaging and significant antimicrobial activities against various microbial strains (Banoji et al., 2022).

Antimicrobial and Biological Effects

  • Eperezolid-like Molecules : The synthesis of 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline, a compound structurally related to 2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline, and its derivatives demonstrated high anti-Mycobacterium smegmatis activity, suggesting potential antimicrobial applications (Yolal et al., 2012).

Insecticide Synthesis

  • Piperazine Derivatives as Potential Insecticides : Research involving the synthesis of 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives, which bear resemblance to the chemical structure of interest, demonstrated selective insecticidal bioactivities against tested pests (Shen, Wang, & Song, 2013).

Novel Synthesis Methods

  • Novel Alumina Supported Bis-Alkylation : The formation of phenylpiperazines through a novel alumina-supported bis-alkylation process, involving aniline derivatives, showcases innovative synthetic methods relevant to the chemical structure (Mishani et al., 1996).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-5-19-14-10-12(6-7-13(14)16)18-9-8-17(4)15(2,3)11-18/h6-7,10H,5,8-9,11,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRRRKQDHRUJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCN(C(C2)(C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline
Reactant of Route 2
2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.